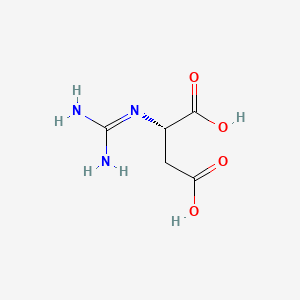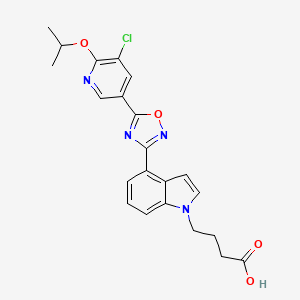
胍琥珀酸
描述
Guanidinosuccinic acid is a nitrogenous metabolite . It is an aspartic acid derivative comprising L-aspartic acid carrying an N-amidino substituent . It is present in the mammalian brain .
Synthesis Analysis
Guanidinosuccinic acid (GSA) is a guanidine derivative. Its synthesis has been investigated in isolated rat hepatocytes . GSA synthesis increased as urea concentration rose. Ornithine and arginine, which stimulated urea synthesis, inhibited GSA synthesis . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea .
Molecular Structure Analysis
The molecular formula of Guanidinosuccinic acid is C5H9N3O4 . It has an average mass of 175.143 Da and a monoisotopic mass of 175.059311 Da .
Chemical Reactions Analysis
Guanidinosuccinic acid is formed in the liver from transamidination of arginine to aspartic acid . When 1 mmol/l ASA was reacted with the hydroxyl radical-generating system for 5 min at pH 7.4, 9 mumol/l GSA was formed .
Physical And Chemical Properties Analysis
Guanidinosuccinic acid has a molecular weight in the range of 300,000 and is activated by Co++ in a temperature-dependent reaction .
科学研究应用
Urea Cycle Disorders
Guanidinosuccinic acid (GSA) is a metabolite found in serum and urine of humans. It is particularly relevant in the context of urea cycle disorders, such as argininosuccinic aciduria, where the pathway of urea formation is defective, leading to altered levels of GSA .
Renal Failure
GSA synthesis increases in renal failure, implicating it as a potential uremic toxin. Studies on isolated rat hepatocytes have helped clarify the synthetic pathway of GSA and its increased synthesis in cases of renal dysfunction .
Clinical Biochemistry
The presence of GSA in the urine of uremic patients has sparked significant research into the role of guanidine compounds in renal diseases. This research is particularly focused on clinical biochemistry applications .
Neurological Impact
Guanidino compounds, including GSA, have been shown to affect neurotransmitters and amino acids, potentially influencing neurological conditions such as epilepsy and convulsions .
Metabolic Pathways
Recent studies have shed light on the metabolic origins of GSA, showing that it arises from the oxidation of argininosuccinic acid (ASA) by free radicals, highlighting its role in metabolic pathways .
作用机制
Target of Action
Guanidinosuccinic acid (GSA) is a nitrogenous metabolite . The primary target of GSA is an enzyme named N-amidino-L-aspartic acid amidinohydrolase, which is found in Pseudomonas chlororaphis . This enzyme catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea .
Mode of Action
GSA interacts with its target enzyme, N-amidino-L-aspartic acid amidinohydrolase, resulting in the hydrolysis of GSA into L-aspartic acid and urea .
Biochemical Pathways
The metabolism of GSA involves the hydrolysis of the compound by the enzyme N-amidino-L-aspartic acid amidinohydrolase . This reaction results in the production of L-aspartic acid and urea . The enzyme is activated by Co++ in a temperature-dependent reaction .
Pharmacokinetics
In a rat model of cisplatin-induced renal failure, the area under the curve (AUCinf) and half-life (t1/2) of GSA were approximately 7-fold greater than those in normal rats . These results suggest that the renal elimination of GSA is attenuated in cisplatin-treated rats .
Result of Action
The hydrolysis of GSA results in the formation of L-aspartic acid and urea . This reaction is significant as GSA is considered a uremic toxin, and its accumulation in the cerebrospinal fluid (CSF) under uremic conditions is thought to produce neural excitotoxicity .
Action Environment
The action of GSA and its metabolism can be influenced by environmental factors such as diet and the presence of renal failure. For example, the excretion of GSA varies with the protein content of the diet in both humans and rats . In the case of renal failure, the clearance of GSA is reduced, leading to its accumulation in the body .
属性
IUPAC Name |
(2S)-2-(diaminomethylideneamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOUVWJCQOYGG-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanidinosuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Guanidinosuccinic acid | |
CAS RN |
6133-30-8 | |
| Record name | Guanidinosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6133-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinosuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)
![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)



![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)